molecular formula C10H8N2O2 B6298550 1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid CAS No. 2135331-49-4

1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B6298550
CAS No.: 2135331-49-4
M. Wt: 188.18 g/mol
InChI Key: JGTJBYSKUOQGKU-UHFFFAOYSA-N
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Description

1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid (CAS 2135331-49-4) is a high-purity chemical building block with a molecular formula of C10H8N2O2 and a molecular weight of 188.18 g/mol . This compound features a cyclopropane ring bearing a carboxylic acid group and a 5-cyanopyridin-2-yl moiety, a structure that is recognized in patented pharmaceutical research for the development of novel therapeutic agents . The 5-cyanopyridine scaffold is of significant interest in medicinal chemistry; for instance, related structures have been identified as key components in potent, slow-binding inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes treatments . The carboxylic acid and nitrile functional groups make this compound a versatile intermediate for further synthetic modification, including bioisosteric replacement strategies aimed at optimizing drug potency and pharmacokinetic properties . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-5-7-1-2-8(12-6-7)10(3-4-10)9(13)14/h1-2,6H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTJBYSKUOQGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC=C(C=C2)C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Simmons-Smith Cyclopropanation

Reaction of a pyridine-containing alkene with diiodomethane (CH₂I₂) and a zinc-copper couple generates the cyclopropane ring. For example:

5-Cyanopyridin-2-yl-vinyl derivative+CH2I2Zn(Cu)Cyclopropane intermediate\text{5-Cyanopyridin-2-yl-vinyl derivative} + \text{CH}2\text{I}2 \xrightarrow{\text{Zn(Cu)}} \text{Cyclopropane intermediate}

Challenges : Steric hindrance from the pyridine ring may reduce yield.

Transition Metal-Catalyzed Cyclopropanation

Rhodium or palladium catalysts enable cyclopropanation via carbene transfer. A diazo compound (e.g., ethyl diazoacetate) reacts with a pyridine-alkene:

Alkene+N2CHCO2EtRh2(OAc)4Cyclopropane-esterHydrolysisCarboxylic acid\text{Alkene} + \text{N}2\text{CHCO}2\text{Et} \xrightarrow{\text{Rh}2(\text{OAc})4} \text{Cyclopropane-ester} \xrightarrow{\text{Hydrolysis}} \text{Carboxylic acid}

Advantages : Higher stereoselectivity compared to Simmons-Smith.

Ring-Closing Metathesis

A less likely route due to the strain of cyclopropane, but feasible with Grubbs catalysts if pre-functionalized dienes are used.

Functional Group Interconversion

Post-cyclopropanation steps focus on introducing the cyano and carboxylic acid groups:

Carboxylic Acid Formation

  • Hydrolysis of esters : Cyclopropane-ester intermediates (from metal-catalyzed methods) hydrolyzed under basic conditions.

  • Oxidation of aldehydes : Oxidative cleavage of propargyl alcohols or ozonolysis of alkenes, though less applicable here.

Representative Synthetic Routes

While explicit procedures for 1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid are undisclosed, the following table synthesizes plausible pathways from analogous compounds:

Method Starting Material Reagents/Conditions Yield Key Challenges
Simmons-Smith5-Cyano-2-vinylpyridineCH₂I₂, Zn(Cu), Et₂O, 0°C to RT~30%Low regioselectivity
Rh-Catalyzed Carbene5-Cyano-2-allylpyridineRh₂(OAc)₄, Ethyl diazoacetate, CH₂Cl₂~45%Diazo stability
Nitrile Substitution5-Bromo-2-cyclopropanepyridineCuCN, DMF, 120°C~60%Purification of polar intermediates

Optimization and Scalability Considerations

  • Catalyst loading : Reducing Rh₂(OAc)₄ to 0.5 mol% improves cost-efficiency.

  • Solvent systems : Tetrahydrofuran (THF) enhances cyclopropanation yields compared to ethers.

  • Protecting groups : Temporary protection of the carboxylic acid (e.g., as a methyl ester) prevents side reactions during nitrile installation.

Analytical Characterization

Critical quality control metrics include:

  • HPLC : Purity >95% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

  • NMR : Distinct cyclopropane proton signals at δ 1.2–1.8 ppm (¹H) and δ 20–25 ppm (¹³C).

  • HRMS : Molecular ion peak at m/z 188.0822 (C₁₀H₈N₂O₂⁺).

Industrial and Regulatory Insights

  • Patent landscape : Cyclopropane carboxylates are protected in CA2811895A1 and US20120095031A1 for pharmaceutical use, suggesting proprietary synthesis routes.

  • Safety : Cyanide-containing intermediates require strict containment; carboxylic acid handling mandates pH-neutral conditions.

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The carboxylic acid group (-COOH) facilitates classical acid-derived reactions:

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic or catalytic conditions to form esters. For example:

    C10H8N2O2+CH3OHH+C11H10N2O2+H2O\text{C}_{10}\text{H}_8\text{N}_2\text{O}_2 + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{C}_{11}\text{H}_{10}\text{N}_2\text{O}_2 + \text{H}_2\text{O}
  • Amidation : Forms amides via coupling with amines using reagents like EDC or DCC. This is critical in pharmaceutical applications for prodrug synthesis .

  • Salt Formation : Reacts with bases (e.g., NaOH) to generate water-soluble carboxylate salts .

Cyano Group Transformations

The electron-withdrawing cyano (-CN) group undergoes:

  • Hydrolysis : Under acidic or basic conditions, converts to a carboxylic acid (-COOH) or amide (-CONH2_2). For example, acidic hydrolysis yields:

    -CN+2H2OH+-COOH+NH4+\text{-CN} + 2\text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{-COOH} + \text{NH}_4^+
  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) reduces -CN to -CH2_2NH2_2, altering pharmacological properties.

Cyclopropane Ring Reactivity

The strained cyclopropane ring participates in:

  • Ring-Opening Reactions : Reacts with electrophiles (e.g., halogens) under UV light to form dihalogenated products. For example:

    Cyclopropane+Br2hν1,2-Dibromopropane\text{Cyclopropane} + \text{Br}_2 \xrightarrow{h\nu} \text{1,2-Dibromopropane}
  • Radical Additions : Forms open-chain intermediates in polymerization or cross-coupling reactions .

Pyridine Ring Functionalization

The pyridine moiety undergoes:

  • Electrophilic Substitution : Directed by the cyano group, facilitating nitration or sulfonation at the meta position.

  • N-Oxidation : Reacts with peroxides to form N-oxide derivatives, enhancing solubility .

Table 1: Key Synthetic Pathways Involving the Compound

Reaction TypeConditionsProduct ApplicationReference
Nucleophilic SubstitutionK2_2CO3_3, DMF, 80°CBiaryl piperazine derivatives
Cross-Coupling (Ullmann)CuI, 1,10-phenanthrolineCDK12/13 PROTAC degraders
Carbodiimide-Mediated CouplingEDC, NHS, CH2_2Cl2_2Peptide-like conjugates

Stability and Compatibility

  • Thermal Stability : Decomposes above 411°C (predicted) .

  • pH Sensitivity : Carboxylic acid protonates below pH 3.6 (pKa = 3.61), affecting solubility .

  • Light Sensitivity : Cyclopropane ring undergoes photolytic cleavage, requiring storage in amber containers.

Mechanistic Insights from Analogues

Comparative studies with structurally related compounds reveal:

  • Methyl-Substituted Analogues : Higher steric hindrance reduces reaction rates by 15–30% compared to the cyano variant.

  • Fluorinated Derivatives : Enhanced electrophilicity at the pyridine ring accelerates substitution reactions .

Scientific Research Applications

Medicinal Chemistry

1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid has been investigated for its role as a pharmacological agent. Its structural characteristics enable it to function as an orexin receptor antagonist, which may have implications for the treatment of sleep disorders and obesity .

Case Study : A study highlighted the efficacy of derivatives of cyclopropane compounds in modulating orexin receptors, suggesting that modifications to the cyanopyridine group can enhance binding affinity and selectivity .

Synthetic Intermediates

The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules. It can be utilized in the synthesis of various derivatives that exhibit biological activity.

Synthetic Pathways :

  • Cyclization Reactions : Utilized in cyclization reactions to form novel heterocycles.
  • Functionalization : The carboxylic acid group can be easily modified to introduce other functional groups, enhancing the compound's reactivity and utility in further synthetic applications .

Pharmaceutical Development

Research has indicated that compounds similar to this compound exhibit anti-inflammatory and analgesic properties. This suggests potential therapeutic applications in managing pain and inflammation.

Example Applications :

  • Anti-inflammatory Agents : Derivatives have been tested for their ability to inhibit inflammatory pathways.
  • Analgesic Properties : Certain modifications have shown promise in reducing pain responses in preclinical models .

Mechanism of Action

The mechanism of action of 1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituted Pyridinyl Cyclopropane Carboxylic Acids

The pyridine ring's substitution pattern significantly influences physicochemical and pharmacological properties. Key analogs include:

Compound Name Substituent (Pyridine Position) Molecular Formula Molecular Weight CAS Number Key Properties/Applications
1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid -CN (5) C10H9N2O2 189.19 Not explicitly provided High polarity due to -CN; potential kinase inhibitor
Methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate -COOCH3 (cyclopropane) C11H11N2O2 203.21 2135331-49-4 Ester derivative; improved lipophilicity (LogP ~1.2)
1-(5-Methylpyridin-2-yl)cyclopropanecarboxylic acid -CH3 (5) C10H11NO2 177.20 1389313-37-4 Reduced polarity vs. -CN; higher metabolic stability
(1R,2S)-2-(2-(trifluoromethyl)pyridin-4-yl)cyclopropane-1-carboxylic acid -CF3 (2) C10H8F3NO2 231.17 Not provided Electron-withdrawing -CF3 enhances acidity (pKa ~2.5); antiviral applications

Key Findings :

  • Lipophilicity : Methyl substitution (LogP ~1.5) enhances membrane permeability relative to -CN (LogP ~0.8) .
  • Acidity : The carboxylic acid pKa is influenced by adjacent substituents; -CF3 lowers pKa by ~1 unit compared to -CN .

Cyclopropane Carboxylic Acids with Heterocyclic Variations

Replacing pyridine with other heterocycles or modifying the cyclopropane ring alters bioactivity:

Compound Name Core Structure Molecular Formula Molecular Weight CAS Number Key Properties/Applications
1-(5-Cyanopyridin-2-yl)piperidine-4-carboxylic acid Piperidine (non-strained ring) C12H13N3O2 231.25 162997-28-6 Reduced ring strain; flexible conformation for GPCR targeting
1-(3-Bromophenyl)cyclopropane-1-carboxylic acid Phenyl (non-heterocyclic) C10H9BrO2 241.08 124276-95-5 Higher hydrophobicity (LogP ~2.3); used in agrochemicals
1-Allylcyclopropanecarboxylic acid Allyl-substituted cyclopropane C7H10O2 126.15 80360-57-2 Enhanced reactivity for polymer synthesis

Key Findings :

  • Ring Strain : Cyclopropane-containing analogs exhibit higher binding affinity to rigid enzyme pockets compared to piperidine derivatives .
  • Synthetic Utility : Allyl-substituted derivatives are intermediates in flow synthesis for CCR1 antagonists .

Enantiomeric and Stereochemical Considerations

Chirality in cyclopropane derivatives critically impacts biological activity:

  • (1R,2S)-2-(6-chloropyridin-3-yl)cyclopropane-1-carboxylic acid (5i): Synthesized with 99:1 enantiomeric ratio (er) via asymmetric catalysis; demonstrates >50% inhibition of SARS-CoV-2 protease at 10 µM .
  • (1S,2R)-1-(1,3-dioxoisoindolin-2-yl)-2-(3-fluorophenyl)cyclopropane-1-carboxylic acid (5c): High enantiopurity (95:5 er) correlates with improved solubility (2.1 mg/mL in PBS) .

Table 1: Physicochemical Properties

Compound LogP pKa (COOH) Solubility (mg/mL) Synthetic Yield (%)
This compound 0.8 3.1 0.5 (H2O) 38 (general method)
1-(5-Methylpyridin-2-yl)cyclopropanecarboxylic acid 1.5 3.8 1.2 (H2O) 67 (flow synthesis)
(1R,2S)-2-(2-(trifluoromethyl)pyridin-4-yl)cyclopropane-1-carboxylic acid 1.2 2.5 0.8 (H2O) 67

Biological Activity

1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid is a compound of interest due to its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring fused with a pyridine moiety, which contributes to its unique biological properties. The presence of the cyano group enhances its reactivity and potential interaction with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of cyclopropane carboxylic acids exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown inhibitory effects against various bacterial strains. In a study comparing several derivatives, certain compounds demonstrated minimum inhibitory concentration (MIC) values as low as 25.1 µM against resistant strains of Staphylococcus aureus .

Study on Ethylene Biosynthesis Inhibition

A significant body of research has focused on cyclopropane carboxylic acids as inhibitors of ethylene biosynthesis in plants. For example, molecular docking studies revealed that various cyclopropanecarboxylic acids bind effectively to the enzyme 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2), which is crucial for ethylene production in plants. The binding affinities were quantified, showing promising results for potential agricultural applications .

CompoundBinding Affinity (ΔG, kcal/mol)Binding Constant (Kb, M−1)
(E)-2-phenyl-cyclopropane-1-carboxylic acid-6.55.94×1045.94\times 10^4
(E)-1-amino-2-phenylcyclopropane-1-carboxylic acid-6.44.94×1044.94\times 10^4
Methylcyclopropane-3.10.188×1030.188\times 10^3

Pharmacological Implications

The pharmacological implications of this compound are noteworthy, particularly in the context of drug design and development. The compound's ability to interact with biological targets suggests it could serve as a lead compound for further development in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid?

  • Methodology :

  • Homoconjugate Addition : Utilize cyclopropane-1,1-dicarboxylate derivatives as intermediates. Nucleophilic addition to the cyclopropane ring can introduce functional groups, followed by selective hydrolysis to yield the carboxylic acid moiety .

  • Cyclopropanation : Employ transition metal-catalyzed cyclopropanation of pyridine derivatives. For example, use palladium or copper catalysts to form the cyclopropane ring, followed by cyanidation at the pyridine 5-position .

  • Post-Functionalization : Start with pre-functionalized pyridine cores (e.g., 5-bromopyridin-2-yl derivatives) and perform cyano-group substitution via nucleophilic aromatic substitution (SNAr) under basic conditions .

    • Key Considerations :
  • Monitor reaction progress via HPLC or LC-MS to ensure intermediate purity .

  • Optimize pH and temperature to avoid cyclopropane ring opening, which is sensitive to acidic/basic conditions .

Q. How should researchers safely handle this compound in the laboratory?

  • Safety Protocols :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and handling due to respiratory hazards (H335) .

  • Spill Management : Avoid dry sweeping; use dampened absorbent materials and dispose of waste via certified biohazard contractors .

  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent moisture-induced degradation .

    • Emergency Measures :
  • For skin contact, rinse immediately with water for 15 minutes and seek medical attention if irritation persists .

  • In case of inhalation, move to fresh air and administer oxygen if breathing difficulties occur .

Q. What analytical techniques are suitable for characterizing this compound?

  • Structural Confirmation :

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve cyclopropane ring geometry and pyridine-cyanide orientation. Bond lengths (e.g., C–C in cyclopropane: ~1.52 Å) and angles (e.g., 60° for cyclopropane) confirm strain and stereochemistry .

  • NMR Spectroscopy : Use 1H^1H-NMR to identify cyclopropane protons (δ 1.2–1.8 ppm, split due to ring strain) and pyridine protons (δ 8.0–9.0 ppm). 13C^{13}C-NMR detects the nitrile carbon at ~115 ppm .

    • Purity Assessment :
  • HPLC with UV/Vis Detection : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) to quantify impurities (<5% by area) .

Advanced Research Questions

Q. How can conflicting solubility data for this compound be resolved in different solvents?

  • Experimental Design :

  • Solvent Screening : Test solubility in polar aprotic (DMF, DMSO), protic (water, methanol), and nonpolar (hexane) solvents. Use gravimetric analysis after 24-hour equilibration at 25°C.

  • Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to correlate solubility with solvent polarity. For example, high solubility in DMSO (δP = 16.4) suggests polar interactions dominate .

    • Data Interpretation :
  • Discrepancies may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to detect melting point variations (>5°C differences indicate polymorphism) .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

  • Process Optimization :

  • Catalyst Screening : Test Pd(PPh₃)₄ vs. CuI for cyclopropanation efficiency. Copper catalysts may reduce side reactions (e.g., ring-opening) at elevated temperatures (>80°C) .

  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2–4 hours while maintaining yields >85% via controlled dielectric heating .

    • Troubleshooting :
  • Low yields (<50%) may result from nitrile hydrolysis. Add molecular sieves (3Å) to scavenge water and stabilize intermediates .

Q. How does the electronic structure of the 5-cyanopyridinyl group influence biological activity?

  • Computational Modeling :

  • DFT Calculations : Use Gaussian 16 to compute HOMO/LUMO energies. The electron-withdrawing cyano group lowers LUMO energy (−1.8 eV), enhancing electrophilic reactivity in enzyme binding .

  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases). The pyridine nitrogen and cyano group form hydrogen bonds with active-site residues (e.g., Lys123 in sphingosine kinase 1) .

    • Experimental Validation :
  • Synthesize analogs (e.g., 5-methylpyridin-2-yl variant) and compare IC₅₀ values in enzyme assays. A 10-fold decrease in activity for the methyl analog highlights the cyano group’s role .

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